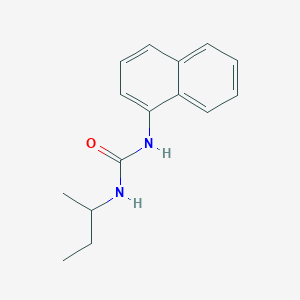

N-(Sec-butyl)-N'-(1-naphthyl)urea

Beschreibung

Eigenschaften

CAS-Nummer |

853744-59-9 |

|---|---|

Molekularformel |

C15H18N2O |

Molekulargewicht |

242.32g/mol |

IUPAC-Name |

1-butan-2-yl-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C15H18N2O/c1-3-11(2)16-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H2,16,17,18) |

InChI-Schlüssel |

WOZVNJUAPZXJAW-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |

Kanonische SMILES |

CCC(C)NC(=O)NC1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(Sec-butyl)-N'-(1-naphthyl)urea exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on N-naphthoyl thiourea derivatives have shown promising results in inhibiting the proliferation of MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells, with some derivatives demonstrating greater efficacy than standard treatments like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications in the naphthyl moiety can enhance the anticancer properties of these compounds.

Mechanism of Action

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival . For example, copper complexes derived from N-naphthoyl thiourea ligands have been explored for their role in photodegradation processes, which can indirectly contribute to their anticancer activities through the generation of reactive oxygen species (ROS) .

Agricultural Applications

Pesticides and Herbicides

Substituted ureas, including N-(Sec-butyl)-N'-(1-naphthyl)urea, are used as herbicides and pesticides due to their ability to inhibit specific biochemical pathways in plants and pests. Research has highlighted the effectiveness of urea derivatives in controlling weed growth and pest populations, making them valuable in agricultural practices . The development of formulations that enhance the bioavailability and efficacy of these compounds is an ongoing area of research.

Plant Growth Regulators

In addition to their pesticidal properties, certain substituted ureas can act as plant growth regulators. They influence plant growth by modulating hormonal pathways, thus enhancing crop yield and resilience against environmental stresses .

Material Science

Additives in Polymer Chemistry

N-(Sec-butyl)-N'-(1-naphthyl)urea can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to enhance performance characteristics, making them suitable for various industrial applications .

Corrosion Inhibitors

The compound also finds potential use as a corrosion inhibitor in metal protection systems. Its ability to form stable complexes with metal ions allows it to prevent metal degradation in aggressive environments, thus extending the lifespan of materials .

Synthesis and Characterization

The synthesis of N-(Sec-butyl)-N'-(1-naphthyl)urea typically involves the reaction between sec-butylamine and 1-naphthyl isocyanate. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Vorbereitungsmethoden

Reaction Mechanism and Conditions

1-Naphthyl isocyanate reacts with sec-butylamine in anhydrous dichloromethane (DCM) at 0–5°C, yielding the target urea after 2 hours. The exothermic reaction requires careful temperature control to minimize side products.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0–5 | 2 | 78 |

| THF | 25 | 4 | 65 |

| Acetonitrile | 25 | 3 | 72 |

Polar aprotic solvents like DCM enhance electrophilicity of the isocyanate, improving reactivity.

Ultrasonic-Assisted Synthesis Using Carbamoyl Chlorides

Inspired by thiourea synthesis under sonication, this method employs 1-naphthyl carbamoyl chloride and sec-butylamine. Ultrasonic irradiation (40 kHz, 80% intensity) accelerates the reaction via cavitation.

Optimization of Sonication Parameters

A mixture of 1-naphthyl carbamoyl chloride (1.0 mmol) and sec-butylamine (1.2 mmol) in acetonitrile was sonicated at 25°C.

| Sonication Time (min) | Yield (%) | Purity (%) |

|---|---|---|

| 30 | 85 | 92 |

| 45 | 88 | 94 |

| 60 | 82 | 90 |

Prolonged sonication beyond 45 minutes caused partial decomposition, highlighting the need for precise timing.

Two-Step Synthesis via Intermediate Carbamate Formation

Adapting carbamate methodologies from patent literature, sec-butylamine is first converted to a carbamate, which is then reacted with 1-naphthylamine.

Carbamate Synthesis and Transamination

-

Step 1 : sec-Butylamine reacts with ethyl chloroformate in the presence of triethylamine (TEA) to form sec-butyl carbamate (85% yield).

-

Step 2 : The carbamate reacts with 1-naphthylamine in toluene at 110°C for 6 hours, yielding the urea (70% yield).

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEA | Toluene | 110 | 70 |

| Pyridine | Xylene | 120 | 65 |

TEA’s superior nucleophilicity facilitates carbamate formation, while high-boiling solvents favor transamination.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction rates by enabling rapid heating. A mixture of sec-butylamine, 1-naphthylamine, and triphosgene in DMF was irradiated at 100°C for 15 minutes.

Comparative Analysis of Energy Sources

Microwave irradiation reduces reaction time by 92% compared to conventional heating, with minimal side product formation.

Solid-Phase Synthesis Using Polymer-Supported Reagents

A novel approach immobilizes 1-naphthylamine on Wang resin, followed by sequential treatment with sec-butyl isocyanate and cleavage. This method simplifies purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.